(Rac)-Oleoylcarnitine: A Comprehensive Technical Guide on Synthesis and Chemical Properties
(Rac)-Oleoylcarnitine: A Comprehensive Technical Guide on Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Oleoylcarnitine is a racemic mixture of the oleoyl (B10858665) ester of carnitine, a long-chain acylcarnitine that plays a significant role in cellular metabolism and signaling. This document provides an in-depth technical guide on the synthesis and chemical properties of (Rac)-Oleoylcarnitine. It includes detailed experimental protocols for its preparation, a summary of its known chemical and physical properties, and an exploration of its involvement in pro-inflammatory signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Synthesis of (Rac)-Oleoylcarnitine
The synthesis of (Rac)-Oleoylcarnitine can be achieved through several methods, primarily involving the esterification of racemic carnitine with oleic acid or its derivatives. Two common and effective methods are the oleoyl chloride method and the N-acyl imidazole (B134444) method.
Oleoyl Chloride Method
This method involves the direct acylation of (Rac)-carnitine hydrochloride with oleoyl chloride. The reaction is typically carried out in a suitable solvent at an elevated temperature.
Experimental Protocol:
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Preparation of Reactants: (Rac)-carnitine hydrochloride is mixed with oleoyl chloride in a suitable solvent, such as a mixture of a carboxylic acid and its corresponding acid chloride.
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Reaction: The reaction mixture is heated to an elevated temperature until thin-layer chromatography (TLC) analysis indicates the optimal conversion of starting materials to the desired product.
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Purification: To obtain the inner salt form and remove any counter ions like chloride, the product is treated with a weakly basic anion exchanger.
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Isolation: The crude product is precipitated, and column chromatography is employed to remove any residual carnitine and other side products.
N-Acyl Imidazole Method
A novel and efficient procedure for the synthesis of acylcarnitines involves the use of an N-acyl imidazole intermediate. This method is noted for being rapid, simple, and achieving good yields without requiring a large excess of the acylating agent.
Experimental Protocol:
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Formation of N-Oleoyl Imidazole: Oleic acid is reacted with N,N'-carbonyldiimidazole to form the N-oleoyl imidazole intermediate.
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Reaction with Carnitine: The N-oleoyl imidazole intermediate is then reacted with (Rac)-carnitine (in a suitable form such as the perchlorate (B79767) salt) to form (Rac)-Oleoylcarnitine.
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Purification: The product can be rapidly isolated from the reaction mixture using reverse-phase Sep-Pak cartridges.
Chemical and Physical Properties
The chemical and physical properties of (Rac)-Oleoylcarnitine are crucial for its handling, formulation, and application in research and development. While experimental data for the racemic mixture is limited, computed data provides valuable insights.
Table 1: Chemical and Physical Properties of Oleoylcarnitine
| Property | Value | Source |
| Molecular Formula | C₂₅H₄₇NO₄ | PubChem[1] |
| Molecular Weight | 425.6 g/mol | PubChem[1] |
| IUPAC Name | 3-[(Z)-octadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoate | PubChem |
| CAS Number | 13962-05-5 | PubChem[1] |
| Computed XLogP3-AA | 7.9 | PubChem[1] |
| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Computed Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Computed Rotatable Bond Count | 22 | PubChem[1] |
| Experimental Melting Point | Not Available | - |
| Experimental Boiling Point | Not Available | - |
| Experimental Water Solubility | Not Available | - |
Solubility: While specific quantitative data for (Rac)-Oleoylcarnitine is not readily available, long-chain acylcarnitines are generally soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). Their solubility in aqueous solutions is limited.
Stability: Long-chain acylcarnitines, including oleoylcarnitine, are susceptible to hydrolysis, especially under basic conditions. Studies on the stability of acylcarnitines in dried blood spots indicate that they are more stable than short-chain acylcarnitines but can still degrade over time at room temperature. For long-term storage, it is recommended to keep (Rac)-Oleoylcarnitine at low temperatures (-20°C or below) in a dry state or in an anhydrous organic solvent. The stability of oleic acid itself is also a factor, as it can undergo oxidation at high temperatures, even under inert conditions.
Signaling Pathways
Long-chain acylcarnitines, such as oleoylcarnitine, are not only metabolites but also bioactive molecules that can activate intracellular signaling pathways. Research has shown their involvement in pro-inflammatory signaling.
Long-chain acylcarnitines have been demonstrated to induce the expression of pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and stimulate the secretion of pro-inflammatory cytokines.[2][3][4] This activation of inflammatory pathways is believed to be mediated, at least in part, through a MyD88-dependent signaling cascade. MyD88 is a key adaptor protein in many pro-inflammatory signaling pathways.[3][5]
The downstream signaling involves the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), specifically c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[2][3][4][5] These kinases, in turn, can activate transcription factors that lead to the expression of genes involved in the inflammatory response. While the exact upstream receptor for long-chain acylcarnitines has not been definitively identified, some studies suggest that the signaling may be independent of Toll-like receptors (TLR) 2 and 4.[3]
Below is a diagram illustrating the proposed pro-inflammatory signaling pathway activated by long-chain acylcarnitines.
Figure 1: Proposed pro-inflammatory signaling pathway of long-chain acylcarnitines.
Experimental Workflows
Synthesis and Purification Workflow
The general workflow for the synthesis and purification of (Rac)-Oleoylcarnitine is outlined below. This workflow is applicable to both the oleoyl chloride and N-acyl imidazole methods, with variations in the specific reaction and initial purification steps.
Figure 2: General workflow for the synthesis and purification of (Rac)-Oleoylcarnitine.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and chemical properties of (Rac)-Oleoylcarnitine. The detailed protocols and compiled data serve as a foundational resource for researchers working with this important long-chain acylcarnitine. Further experimental investigation is warranted to fully characterize the physical properties of the racemic mixture and to further elucidate the intricacies of its role in cellular signaling pathways. The provided information aims to facilitate future research and development efforts involving (Rac)-Oleoylcarnitine.
References
- 1. researchgate.net [researchgate.net]
- 2. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acylcarnitines activate proinflammatory signaling pathways. | Sigma-Aldrich [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]
